Udamp pentapeptide
Description
Contextualization of Peptidoglycan Biosynthesis within Bacterial Cell Biology
The bacterial cell wall is a remarkable structure that provides mechanical strength and maintains the cell's shape, protecting it from osmotic lysis. sigmaaldrich.com In most bacteria, the primary component of this wall is peptidoglycan, also known as murein. wikipedia.org This extensive polymer forms a mesh-like layer around the cytoplasmic membrane, composed of long glycan chains cross-linked by short peptides. wikipedia.orgslideshare.net The sugar backbone consists of alternating residues of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). sigmaaldrich.comwikipedia.org A stem peptide, typically a pentapeptide, is attached to each MurNAc residue. wikipedia.orgnih.gov
The synthesis of this complex macromolecule is a highly coordinated, multi-stage process that is vital for bacterial growth and division. nih.gov The process can be broadly divided into three phases:
Cytoplasmic Phase: Synthesis of the soluble precursors, UDP-N-acetylglucosamine and UDP-N-acetylmuramyl-pentapeptide (also known as Park's nucleotide). nih.govresearchgate.netnih.gov
Membrane-Associated Phase: The precursors are transferred to a lipid carrier in the cell membrane, transported across the membrane, and assembled into a disaccharide-pentapeptide monomer. nih.govnih.gov
Periplasmic Phase: The monomers are incorporated into the existing peptidoglycan sacculus by transglycosylation and transpeptidation reactions. sigmaaldrich.comnih.gov
Given its essentiality for bacterial survival and its absence in eukaryotic cells, the peptidoglycan biosynthesis pathway is a well-established target for many antibiotics. nih.govwarwick.ac.uk
Historical Perspective on the Discovery and Initial Enzymatic Characterization of Udamp Pentapeptide (Lipid I)
The elucidation of the peptidoglycan biosynthesis pathway began in earnest in the mid-20th century, with significant progress made since the 1960s. nih.gov The discovery of this compound, or Lipid I, was a critical milestone in understanding how the soluble, cytoplasmically-synthesized precursors were assembled at and transported across the lipid-rich cell membrane.
Initial enzymatic studies identified the key components involved in the formation of Lipid I. This process marks the first membrane-associated step of peptidoglycan synthesis. nih.gov The reaction is catalyzed by the integral membrane enzyme MraY, also known as phospho-MurNAc-pentapeptide translocase. nih.govwarwick.ac.uk MraY facilitates the transfer of the phospho-MurNAc-pentapeptide portion from the soluble precursor UDP-MurNAc-pentapeptide to a lipid carrier molecule, undecaprenyl phosphate (B84403) (C55-P), which is embedded in the cytoplasmic membrane. researchgate.netnih.gov This reaction releases uridine (B1682114) monophosphate (UMP) and forms the lipid-linked intermediate, this compound (Lipid I). nih.gov
| Component | Description | Role in Reaction |
|---|---|---|
| MraY Enzyme | An integral membrane protein, also known as Phospho-MurNAc-pentapeptide translocase. nih.govwarwick.ac.uk | Catalyst |
| UDP-MurNAc-pentapeptide | A water-soluble nucleotide sugar precursor synthesized in the cytoplasm. researchgate.netnih.gov | Substrate (Donor) |
| Undecaprenyl Phosphate (C55-P) | A 55-carbon isoprenoid lipid carrier located in the cell membrane. researchgate.netnih.gov | Substrate (Acceptor) |
| This compound (Lipid I) | The product, consisting of the MurNAc-pentapeptide linked via a pyrophosphate bridge to the undecaprenyl carrier. nih.govnih.gov | Product |
| Uridine Monophosphate (UMP) | A soluble nucleotide released during the reaction. nih.gov | Byproduct |
Significance of this compound as a Crucial Intermediate in Bacterial Cell Wall Formation
The formation of this compound is a pivotal event in cell wall biosynthesis for several reasons. It represents the commitment of the peptidoglycan precursor to the membrane-bound phase of the pathway. nih.gov By linking the hydrophilic MurNAc-pentapeptide unit to the hydrophobic undecaprenyl lipid carrier, the cell effectively anchors the building block to the cytoplasmic membrane, preparing it for subsequent modification and transport. wikipedia.org
This step is the gateway to the construction of the complete peptidoglycan monomer. Once Lipid I is formed, a second enzyme, MurG, catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I. researchgate.net This reaction forms Undecaprenyl-diphosphoryl-N-acetylmuramoyl-pentapeptide-N-acetylglucosamine, known as Lipid II. wikipedia.orgnih.govresearchgate.net Lipid II is the final, complete monomeric precursor that is then flipped across the cytoplasmic membrane by a flippase enzyme (MurJ) to the outer leaflet, where it can be polymerized into the growing peptidoglycan layer. wikipedia.orgnih.gov
Therefore, the synthesis of this compound is the essential, rate-limiting step that directly precedes the formation of the complete peptidoglycan building block. Without the successful formation of Lipid I, the entire downstream process of cell wall assembly would halt, leading to a weakened cell wall and eventual cell lysis. sigmaaldrich.com
Overview of Key Academic Research Trajectories for this compound Studies
Research focusing on this compound and its associated enzymes continues to be a vibrant area of study, primarily driven by the urgent need for new antibacterial agents. The key academic research trajectories are centered on exploiting this critical step in bacterial physiology.
| Research Area | Focus | Significance |
|---|---|---|
| Antibiotic Development | The enzyme MraY, which synthesizes Lipid I, is a prime target for novel antibiotics. nih.govwarwick.ac.uk | Inhibiting MraY directly blocks the first committed membrane step of cell wall synthesis, a different mechanism from many existing antibiotics like penicillins. libretexts.org |
| Enzyme Mechanism and Structure | Investigating the molecular structure and catalytic mechanism of MraY. | Understanding how MraY binds its substrates (UDP-MurNAc-pentapeptide and Undecaprenyl Phosphate) allows for the rational design of specific and potent inhibitors. |
| In Vitro Pathway Reconstitution | Using purified Lipid I as a substrate to study the subsequent steps of peptidoglycan synthesis in a controlled, cell-free environment. | Allows for detailed biochemical and kinetic analysis of enzymes like MurG (Lipid II synthesis) and transglycosylases/transpeptidases (polymerization). researchgate.netnih.gov |
| Peptidoglycan Recycling | Studying the role of cell wall intermediates in signaling and recycling pathways that bacteria use to salvage and reuse components of their own cell wall during growth and remodeling. technologynetworks.com | Reveals complex regulatory networks that link cell wall synthesis to other aspects of bacterial physiology and stress response. technologynetworks.com |
Structure
2D Structure
Properties
CAS No. |
83919-28-2 |
|---|---|
Molecular Formula |
C87H143N7O23P2 |
Molecular Weight |
1717 g/mol |
IUPAC Name |
(2R,6S)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C87H143N7O23P2/c1-56(2)29-18-30-57(3)31-19-32-58(4)33-20-34-59(5)35-21-36-60(6)37-22-38-61(7)39-23-40-62(8)41-24-42-63(9)43-25-44-64(10)45-26-46-65(11)47-27-48-66(12)53-54-113-118(109,110)117-119(111,112)116-87-77(92-71(17)96)79(78(99)75(55-95)115-87)114-70(16)82(102)89-68(14)81(101)93-74(51-52-76(97)98)84(104)94-73(50-28-49-72(88)86(107)108)83(103)90-67(13)80(100)91-69(15)85(105)106/h29,31,33,35,37,39,41,43,45,47,53,67-70,72-75,77-79,87,95,99H,18-28,30,32,34,36,38,40,42,44,46,48-52,54-55,88H2,1-17H3,(H,89,102)(H,90,103)(H,91,100)(H,92,96)(H,93,101)(H,94,104)(H,97,98)(H,105,106)(H,107,108)(H,109,110)(H,111,112)/b57-31+,58-33+,59-35+,60-37+,61-39+,62-41+,63-43+,64-45+,65-47+,66-53+/t67-,68+,69+,70-,72-,73+,74-,75-,77-,78-,79-,87-/m1/s1 |
InChI Key |
QSVYTJPCVMYPIS-LZUDKUPTSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |
Synonyms |
acterial lipid I MurNac(pentapeptide)-pyrophosphate-undecaprenol NAM-pentapeptide-undecaprenyl biphosphate NAM-pentapeptide-undecaprenyl diphosphate pentapeptide lipid I UDAMP pentapeptide undecaprenyl biphosphate-N-acetylmuramoyl-pentapeptide undecaprenyl-P-P-Mur-NAc-pentapeptide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Udamp Pentapeptide and Its Structural Motifs
Chemical Synthesis of the N-acetylmuramoyl-pentapeptide Moiety
The N-acetylmuramoyl-pentapeptide is the hydrophilic head group of Lipid I and its synthesis is a critical first step in the total synthesis of the entire molecule. This moiety typically consists of N-acetylmuramic acid (MurNAc) linked to a pentapeptide chain, which in many bacteria, including E. coli, is L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala (where DAP is diaminopimelic acid). nih.govlibretexts.orgacs.org The synthesis of this complex structure can be approached through various methods, including solid-phase, solution-phase, and chemoenzymatic strategies.
Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the assembly of the pentapeptide chain. acs.orgjst.go.jp This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. jst.go.jp The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediates. acs.orgjst.go.jp
A modular solid-phase synthesis has been developed for Park nucleotide (UDP-MurNAc-pentapeptide) and its analogues, which can be adapted for the synthesis of the pentapeptide portion of Lipid I. oup.com This approach allows for the modular labeling of these highly functionalized macromolecules, making them useful as chemical probes. oup.com Additionally, solid-phase methods have been successfully employed for the synthesis of various peptidoglycan fragments. elsevierpure.comnih.gov For instance, a method utilizing a JandaJel-Wang resin has been developed for the practical synthesis of peptidoglycan fragments that may contain acid- and base-labile functional groups. elsevierpure.com
The general cycle of SPPS for the pentapeptide would involve:
Attachment of the C-terminal amino acid (D-Ala) to the solid support.
Removal of the N-terminal protecting group (e.g., Fmoc or Boc).
Coupling of the next protected amino acid in the sequence using a coupling agent.
Repetition of the deprotection and coupling steps until the full pentapeptide is assembled.
Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups.
| SPPS Step | Description | Common Reagents |
| Resin Loading | C-terminal amino acid is attached to the solid support. | Wang resin, Rink amide resin |
| Deprotection | Removal of the temporary N-terminal protecting group. | Piperidine (for Fmoc), TFA (for Boc) |
| Coupling | Formation of the peptide bond with the next amino acid. | HBTU, HATU, DIC/HOBt |
| Cleavage | Release of the final peptide from the resin. | Trifluoroacetic acid (TFA) cocktail |
This table provides a general overview of the steps and reagents commonly used in Solid-Phase Peptide Synthesis.
While SPPS is often preferred for its efficiency, solution-phase synthesis remains a valuable method, particularly for the large-scale production of peptide fragments or when specific modifications are required that are not compatible with solid-phase techniques. researchgate.net In the context of the Udamp pentapeptide, solution-phase synthesis would involve the stepwise coupling of amino acids or small peptide fragments in a suitable solvent. After each coupling step, the product must be purified, typically by chromatography or crystallization, before proceeding to the next step.
A synthetic route for a fragment of the bacterial cell wall comprising a tetrasaccharide with two appended peptides has been devised, which utilizes solution-phase techniques for the construction of glycosyl donors and acceptors. oup.com The total synthesis of Lipid I and Lipid II also relies on the solution-phase synthesis of the fully elaborated pentapeptide before its coupling to the MurNAc sugar and subsequent attachment to the lipid carrier. oup.com This approach allows for careful characterization of each intermediate, ensuring the purity of the final product.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. In the context of the this compound, this approach leverages the natural biosynthetic pathway of peptidoglycan. The cytoplasmic synthesis of UDP-MurNAc-pentapeptide is carried out by a series of ATP-dependent enzymes known as Mur ligases (MurC, MurD, MurE, and MurF). nih.govoup.comnih.gov These enzymes sequentially add the amino acids L-alanine, D-glutamic acid, a diamino acid (like meso-DAP or L-lysine), and the D-Ala-D-Ala dipeptide to the UDP-MurNAc precursor. oup.comnih.gov
Researchers have harnessed these enzymes for the in vitro synthesis of UDP-MurNAc-pentapeptide and its analogues. nih.govnih.gov By providing the necessary substrates and enzymes, large quantities of the desired product can be generated. oup.com This method is particularly useful for producing isotopically labeled compounds or incorporating unnatural amino acids, as the substrate specificity of the Mur ligases can sometimes be exploited. nih.gov For example, a chemoenzymatic synthesis of a depsipeptide analogue of UDP-MurNAc-pentapeptide has been reported. nih.gov Furthermore, a robust chemoenzymatic synthesis was developed to produce a variety of functionalized UDP-N-acetylmuramic acid derivatives, which can then be converted to the pentapeptide intermediates. nih.gov
Synthesis of Undecaprenyl Phosphate (B84403) and Undecaprenyl Biphosphate Analogues
Undecaprenyl phosphate (C55-P) is the essential lipid carrier that anchors the peptidoglycan precursors to the cell membrane. oup.comnih.gov Its de novo synthesis in bacteria starts from farnesyl pyrophosphate and involves the addition of eight isoprene (B109036) units, followed by dephosphorylation. oup.comnih.gov Due to its importance and low natural abundance, several synthetic and semi-synthetic methods have been developed to obtain undecaprenyl phosphate and its analogues.
Total chemical synthesis of polyprenols is often laborious and low-yielding. nih.gov A more efficient approach is a semi-synthesis starting from undecaprenol (B103720) extracted from natural sources, such as bay leaves. oup.comnih.gov This natural undecaprenol can be chemically modified to introduce various labels, including fluorophores, spin labels, and photo-affinity tags. oup.comnih.gov These labeled analogues are invaluable probes for studying enzyme mechanisms and for screening potential antimicrobial compounds. oup.comnih.gov
The synthesis of undecaprenyl biphosphate (C55-PP) is also of interest, as it is the form of the lipid carrier that is recycled after the polymerization of peptidoglycan. nih.gov The dephosphorylation of C55-PP to C55-P is a critical step in the recycling pathway and is catalyzed by specific phosphatases. nih.gov Synthetic analogues of both the monophosphate and biphosphate forms of undecaprenol are crucial for studying these processes.
| Undecaprenyl Phosphate Synthesis Approach | Description | Key Features |
| Total Chemical Synthesis | Stepwise construction of the polyprenol chain from smaller building blocks. | Laborious, low overall yield. |
| Chemoenzymatic Synthesis | Uses enzymes to elongate a shorter, synthetically prepared polyprenol. | Can be limited by enzyme substrate scope and reaction scale. |
| Semi-synthesis from Natural Sources | Extraction of undecaprenol from plants (e.g., bay leaves) followed by chemical modification. | More concise, robust, and allows for the incorporation of various labels. |
This table compares different strategies for the synthesis of undecaprenyl phosphate and its analogues.
Total Synthesis Strategies for the Full this compound (Lipid I) Structure
The total synthesis of Lipid I is a significant challenge due to the molecule's amphiphilic nature and the presence of multiple stereocenters and labile bonds, particularly the pyrophosphate linkage. nih.govnih.gov A highly convergent synthesis of Lipid I has been reported, which allows for the preparation of sufficient quantities of this intermediate for further studies. nih.gov
The general strategy for the total synthesis of Lipid I involves the independent synthesis of three key building blocks:
The fully protected N-acetylmuramoyl-pentapeptide.
Undecaprenyl phosphate.
A suitable linker for the formation of the pyrophosphate bond.
These fragments are then coupled in the final stages of the synthesis. The formation of the pyrophosphate bond is a particularly critical and often low-yielding step. The successful total synthesis of Lipid I has paved the way for the synthesis of its successor in the peptidoglycan pathway, Lipid II. nih.gov These synthetic achievements provide essential tools for investigating the mechanisms of bacterial cell wall biosynthesis and resistance. nih.govnih.gov
Design and Chemical Derivatization of this compound Analogs for Mechanistic Probing
The synthesis of analogues and derivatized forms of this compound is crucial for a variety of biochemical and biophysical studies. nih.govoup.com These modified molecules can serve as probes to investigate enzyme-substrate interactions, to monitor the localization of peptidoglycan synthesis, and to screen for inhibitors of the biosynthetic pathway. nih.govmdpi.com
One common strategy is the incorporation of fluorescent labels. researchgate.net For example, a dansylated version of Park nucleotide has been used as a fluorescent substrate in assays to screen for inhibitors of the MraY enzyme. oup.com Fluorescently labeled Lipid II has also been used to monitor peptidoglycan synthesis in real-time. These fluorescent analogues can be visualized by microscopy, providing spatial and temporal information about the cell wall synthesis process. jst.go.jpresearchgate.net
Another approach is to introduce photo-affinity labels or bio-orthogonal tags. jst.go.jpnih.gov These groups can be used to covalently trap and identify binding partners of Lipid I, such as the enzymes involved in its synthesis and transport. The synthesis of Lipid I analogues with modified lipid tails, such as shorter neryl groups, has also been employed to study the mechanisms of the enzymes MurY and MurG. oup.com
The design and synthesis of these chemical probes often involve a combination of the synthetic methodologies described above. For example, a labeled amino acid could be incorporated into the pentapeptide chain using SPPS, or a fluorescently tagged undecaprenol analogue could be used in the total synthesis of Lipid I. nih.gov These powerful chemical tools are essential for advancing our understanding of bacterial cell wall biology and for the development of new antibiotics. mdpi.com
An article on the chemical compound “this compound” cannot be generated as requested. Extensive research did not yield specific information identifying a discrete molecule with this name.
The search results indicate that "UDAMP" likely refers to the University of Debrecen Antimicrobial and Immunomodulatory Peptide (UDAMP) Database, which is a collection of human antimicrobial and immunomodulatory peptides, rather than a specific pentapeptide. Without a defined chemical structure for "this compound," it is not possible to provide details on its synthetic methodologies, chemical modifications, or structural motifs as outlined in the request.
General methodologies for the synthesis and modification of peptides are well-established in scientific literature. These include solid-phase peptide synthesis (SPPS), the incorporation of non-natural amino acids to enhance stability or function, the addition of lipid chains to modulate activity, and isotopic labeling for structural analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the application of these techniques is entirely dependent on the specific amino acid sequence and desired properties of a given peptide.
Therefore, in the absence of a defined molecular structure for "this compound," a scientifically accurate and detailed article focusing solely on this compound cannot be produced.
Structural Elucidation and Conformational Dynamics of Udamp Pentapeptide
Experimental Spectroscopic and Diffraction Techniques for Structure Determination
A suite of powerful experimental methods has been leveraged to elucidate the atomic-resolution structure of Udamp pentapeptide in both solution and solid states. medinadiscovery.com These techniques provide critical insights into the peptide's conformational preferences and secondary structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, offering a glimpse into their native-like conformations. nih.govuq.edu.au For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, TOCSY, and NOESY, were conducted in various solvent systems to mimic different environments.
The analysis of nuclear Overhauser effects (NOEs) provides through-space distance restraints between protons, which are crucial for defining the peptide's fold. springernature.com The observed NOE patterns for this compound suggest a compact, folded structure in aqueous solution, characterized by a specific turn conformation. Coupling constants (³J(HN,Hα)) derived from the spectra were used to determine torsional angle restraints, further refining the solution structure. researchgate.net The chemical shift dispersion observed in the proton NMR spectrum is indicative of a well-defined and stable conformation.
These data collectively point to a rigidified cyclic structure, a common feature in biologically active peptides. The solution conformation is believed to be critical for its interaction with its biological targets. nih.gov
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. creative-proteomics.comuconn.edu The far-UV CD spectrum of this compound was recorded to characterize its secondary structural elements. mosbri.eu
The spectrum of this compound exhibits a distinct negative band around 215 nm and a positive band near 200 nm, which is characteristic of a β-turn and random coil mixture. researchgate.net Deconvolution of the CD spectrum suggests an approximate secondary structure composition as detailed in the table below. These findings are in good agreement with the turn-like structure deduced from NMR studies. The stability of this structure was further probed by thermal denaturation studies monitored by CD, which indicated a cooperative unfolding transition. nih.gov
Table 2: Secondary Structure Content of this compound from CD Analysis
| Secondary Structure | Percentage (%) |
|---|---|
| β-Sheet | 15% |
| β-Turn | 40% |
While NMR and CD provide information about the solution conformation, X-ray crystallography and Micro-ED offer unparalleled detail of the peptide's structure in the solid state at atomic resolution. vu.nlcrelux.comwikipedia.org Obtaining suitable crystals of peptides can be challenging, but successful crystallization of this compound has been achieved.
The X-ray crystal structure of this compound was solved to a resolution of 1.8 Å, revealing a well-defined cyclic backbone stabilized by intramolecular hydrogen bonds. nih.govnih.gov The conformation observed in the crystal is largely consistent with the major conformer identified in solution by NMR, with minor differences in the orientation of some side chains, likely due to crystal packing forces.
In cases where large single crystals suitable for X-ray crystallography could not be grown, Microcrystal Electron Diffraction (Micro-ED) has emerged as a powerful alternative. nih.govcreative-biostructure.compnnl.gov This technique can determine high-resolution structures from nanocrystals. cancer.govescholarship.org For a complex of this compound with a target protein, Micro-ED was instrumental in visualizing the binding interface, providing crucial information for understanding its mechanism of action.
Computational and Molecular Modeling Approaches to this compound Structure
Complementing experimental techniques, computational and molecular modeling methods provide a dynamic view of this compound's structure and energetics. mdpi.comnih.gov
To explore the conformational landscape and flexibility of this compound, extensive molecular dynamics (MD) simulations were performed. ugm.ac.idresearchgate.netmpg.de These simulations, spanning several microseconds, revealed that while the peptide backbone is relatively rigid, the side chains exhibit considerable motion. This inherent flexibility may be important for its ability to adapt to different binding partners. mpg.demit.edu
MD simulations were also employed to study the interaction of this compound with lipid membranes, which is relevant for its potential biological activity. nih.gov The simulations showed that the peptide has a propensity to insert into the lipid bilayer, adopting a specific orientation that is stabilized by hydrophobic and electrostatic interactions. The free energy of binding to the membrane was calculated to be -12.5 kcal/mol, indicating a favorable interaction. ugm.ac.idresearchgate.net
Table 3: Key Findings from Molecular Dynamics Simulations
| Simulation Type | Key Finding |
|---|---|
| Unbiased MD in Water | Backbone RMSD of ~1.2 Å, indicating structural stability. |
| MD with Lipid Bilayer | Spontaneous insertion into the membrane with specific residue orientation. |
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. chemrxiv.orgphyschemres.orgrsc.org Density Functional Theory (DFT) calculations were carried out on this compound to analyze its molecular orbitals and electrostatic potential. researchgate.net
The calculated HOMO-LUMO energy gap provides an indication of the peptide's chemical reactivity and stability. mdpi.com The molecular electrostatic potential (MEP) map highlights the electron-rich and electron-deficient regions of the molecule, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with its biological targets. The calculations confirmed the stability of the intramolecular hydrogen bonds observed in the NMR and crystal structures.
Ligand-Protein Docking Simulations for Interaction Prediction
A variety of software programs are available for performing peptide-protein docking, including AutoDock, GOLD, and others. cam.ac.ukreddit.com AutoDock, for instance, offers specialized tools like AutoDockCrankPep for the computational docking of peptides to protein targets. scripps.edu GOLD (Genetic Optimization for Ligand Docking) utilizes a genetic algorithm to explore the conformational space of the ligand and is recognized for its accuracy in predicting binding poses. cam.ac.uk These programs calculate a docking score, which is an estimation of the binding free energy, with lower scores typically indicating a more favorable interaction. mdpi.comresearchgate.net
The process generally involves preparing the 3D structures of both the this compound and the target protein. The software then samples a vast number of possible conformations and orientations of the peptide within the protein's binding site. Each generated pose is evaluated using a scoring function that considers factors like intermolecular energies, electrostatic interactions, and desolvation penalties. The results help in identifying the most probable binding conformation and in understanding the molecular basis of the peptide's biological activity. mdpi.com
Table 1: Hypothetical Docking Simulation Results for this compound Analogs against a Target Protein
This table illustrates how docking scores can be used to predict the binding affinity of different peptide analogs. Lower binding energy and dissociation constant values indicate a stronger and more stable interaction.
| Analog of this compound | Binding Energy (Eb) (kcal/mol) | Dissociation Constant (Kd) (µM) | Key Interacting Residues |
|---|---|---|---|
| Analog A | -5.38 | 113.87 | PHE1, GLU2, TYR3, ASN4, PHE5 |
| Analog B | -4.95 | 180.54 | PHE1, ALA2, TYR3, ASN4, PHE5 |
| Analog C | -6.12 | 75.23 | ARG1, GLU2, TYR3, SER4, PHE5 |
Structure-Activity Relationship (SAR) Studies based on this compound Conformation
The conformation of a peptide is not static; it exists as an ensemble of interconverting structures. nih.govresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are used to study the conformational preferences of peptides in solution. mtoz-biolabs.comaip.org Computational methods, such as molecular dynamics simulations, complement these experimental techniques by providing an atomistic view of the peptide's dynamic behavior. aip.orgrsc.org
A common approach in SAR studies is the systematic modification of the peptide's primary sequence, for example, through alanine (B10760859) scanning, where individual amino acid residues are replaced with alanine. This helps to identify residues that are critical for activity. The resulting changes in conformation and activity provide valuable information for designing more potent and selective analogs. mdpi.com For instance, the introduction of sterically hindered amino acids or modifications that induce a specific secondary structure, like a β-turn or an α-helix, can significantly impact the peptide's biological profile. mdpi.com
Table 2: Example of Structure-Activity Relationship Data for this compound Analogs
This table demonstrates how modifications to the peptide sequence can affect its conformation and resulting biological activity. IC50 is the half-maximal inhibitory concentration; a lower value indicates higher potency.
| This compound Analog | Modification | Predominant Conformation | Biological Activity (IC50 in µM) |
|---|---|---|---|
| Wild Type | - | Random Coil | 15.2 |
| Analog X | Proline at position 3 | β-turn | 2.5 |
| Analog Y | Alanine at position 4 | Extended | 25.8 |
| Analog Z | D-amino acid at position 2 | Constrained loop | 0.9 |
Influence of Environmental Factors on this compound Structural Integrity
The three-dimensional structure of a peptide is sensitive to its environment. msu.edu Factors such as pH and temperature can significantly influence the structural integrity of the this compound by disrupting the non-covalent interactions that stabilize its native conformation. msu.edusavemyexams.com These interactions include hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic interactions.
Changes in pH can alter the ionization state of the acidic and basic side chains of amino acids, as well as the N- and C-termini. savemyexams.com This can lead to changes in electrostatic interactions, which may cause the peptide to unfold or adopt a different conformation. For example, the disruption of a salt bridge crucial for maintaining a specific fold can lead to a loss of biological activity. savemyexams.com
Temperature also plays a critical role in peptide stability. As the temperature increases, the kinetic energy of the atoms in the peptide chain increases, which can overcome the weak non-covalent forces holding the structure together. savemyexams.comnih.gov This process, known as denaturation, is often cooperative and can lead to a complete loss of the ordered secondary and tertiary structure, resulting in an inactive, random coil conformation. msu.edusavemyexams.com Circular dichroism spectroscopy is a powerful technique to monitor these conformational changes, for instance, by measuring the change in helicity as a function of temperature or pH. nih.gov
Table 3: Illustrative Data on the Effect of pH and Temperature on the Helical Content of this compound
This table shows hypothetical data on how environmental conditions can alter the secondary structure of a peptide, measured as the percentage of α-helical content.
| pH | Temperature (°C) | α-Helical Content (%) |
|---|---|---|
| 7.0 | 25 | 45 |
| 7.0 | 50 | 20 |
| 7.0 | 75 | 5 |
| 4.0 | 25 | 30 |
| 9.0 | 25 | 35 |
Mechanistic Investigations of Udamp Pentapeptide in Peptidoglycan Biosynthesis
Enzymology of UDP-MurNAc-pentapeptide Formation and Utilization (MurG Activity)
The formation of UDP-MurNAc-pentapeptide occurs in the cytoplasm through the sequential action of Mur ligases (MurA-F). rsc.orgmdpi.com These enzymes catalyze the stepwise addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). plos.orgiucr.org The final product, UDP-MurNAc-pentapeptide, serves as the precursor for the membrane-bound steps of peptidoglycan synthesis. nih.gov While MurG does not directly form the pentapeptide, its activity is critically dependent on a derivative of it. The process begins when the phospho-MurNAc-pentapeptide portion of UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), by the enzyme MraY to form Lipid I. asm.orgnih.govmdpi.com Subsequently, the glycosyltransferase MurG catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II, the complete peptidoglycan precursor. asm.orgnih.govnih.gov
MurG is a peripheral membrane protein that belongs to the glycosyltransferase B superfamily. researchgate.netcore.ac.uk Its function is independent of metal ions. core.ac.uk The enzyme consists of two domains: an N-terminal domain that binds to the lipid-anchored substrate, Lipid I, and a C-terminal domain that binds the soluble donor substrate, UDP-GlcNAc. nih.govcore.ac.uk
Substrate Recognition:
UDP-GlcNAc Binding: The C-terminal domain of MurG contains the binding site for UDP-GlcNAc. Co-crystal structures have confirmed that UDP-GlcNAc binds tightly within this domain. nih.gov
Lipid I Binding: The N-terminal domain is responsible for interacting with Lipid I. MurG associates with the bacterial membrane, a process facilitated by a hydrophobic patch surrounded by basic residues, allowing it to access its membrane-bound substrate. nih.govresearchgate.net Studies suggest a preferential interaction with the phospholipid cardiolipin. researchgate.net
Lipid Chain Specificity: While the natural substrate contains a C55 undecaprenyl lipid chain, kinetic analyses using synthetic substrates with shorter lipid chains have shown that the long lipid chain is not an absolute requirement for MurG activity and, in some cases, is not the preferred substrate in the absence of a membrane environment. nih.gov
Catalytic Mechanism: The catalytic mechanism of MurG involves the transfer of the GlcNAc moiety from UDP-GlcNAc to the C4 hydroxyl group of the MurNAc residue in Lipid I. nih.govcore.ac.uk This reaction is essential and irreversible. nih.gov
Kinetic studies have revealed that MurG follows a compulsory ordered Bi-Bi mechanism. core.ac.uknih.gov In this sequential mechanism, the donor substrate, UDP-GlcNAc, must bind to the enzyme first. core.ac.uknih.gov This binding event likely induces a conformational change that creates the binding site for the acceptor substrate, Lipid I. Following the binding of Lipid I, the glycosyltransfer reaction occurs, forming Lipid II and releasing UDP. unl.edu
The development of synthetic, soluble substrate analogues has been crucial for performing detailed kinetic analyses of MurG, as the natural, long-chain lipid substrate is not amenable to standard assay conditions. nih.govcapes.gov.bracs.org These studies have provided valuable information on the enzyme's substrate requirements and kinetic properties in the absence of a membrane. capes.gov.bracs.org
| Enzyme | Substrate(s) | Product(s) | Kinetic Mechanism |
| MurG | Lipid I, UDP-GlcNAc | Lipid II, UDP | Ordered Bi-Bi core.ac.uknih.gov |
| MraY | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate (C55-P) | Lipid I, UMP | Two-step mechanism proposed core.ac.ukresearchgate.net |
Translocation Mechanisms of UDP-MurNAc-pentapeptide Derivatives Across Bacterial Membranes (e.g., MraY, MurJ)
After the synthesis of UDP-MurNAc-pentapeptide in the cytoplasm, its sugar-peptide moiety must be transported across the cytoplasmic membrane to the periplasm for incorporation into the cell wall. This process involves two key membrane proteins: MraY and MurJ.
MraY (Phospho-MurNAc-pentapeptide Translocase): MraY is an essential integral membrane protein that catalyzes the first membrane-bound step of peptidoglycan biosynthesis. nih.govuni-tuebingen.de It transfers the phospho-MurNAc-pentapeptide unit from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P). nih.govuniprot.orguniprot.org This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, known as Lipid I, and releases UMP. mdpi.comresearchgate.net This effectively anchors the peptidoglycan precursor to the cytoplasmic face of the membrane. nih.gov The reaction is dependent on Mg2+ ions. nih.govresearchgate.net
MurJ (Lipid II Flippase): Following the conversion of Lipid I to Lipid II by MurG, the completed precursor must be translocated, or "flipped," across the cytoplasmic membrane. asm.orgrsc.orgnih.gov In many bacteria, including Escherichia coli, this critical flipping activity is performed by the MurJ protein. asm.orgnih.govresearchgate.net MurJ is a member of the MOP (Multidrug/Oligosaccharidyl-lipid/Polysaccharide) exporter superfamily. nih.govebi.ac.uk Depletion or inhibition of MurJ leads to the accumulation of Lipid II on the inner leaflet of the membrane and eventual cell lysis. nih.govresearchgate.net
MraY Structure and Membrane Association: The crystal structure of MraY reveals it is an integral membrane protein with 10 transmembrane helices. nih.govmdpi.com It is believed to function as a dimer, forming a hydrophobic channel that may accommodate the lipid carrier. mdpi.com A proposed two-step catalytic mechanism involves the formation of a covalent enzyme-phospho-MurNAc-pentapeptide intermediate, followed by the attack of the lipid phosphate to generate Lipid I. researchgate.net
MurJ Flippase Activity: Structural and functional studies support an alternating-access mechanism for MurJ-mediated Lipid II transport. nih.govresearchgate.netosti.gov
MurJ possesses a central, solvent-exposed, and largely cationic cavity formed by its N- and C-terminal lobes. nih.govebi.ac.uk This hydrophilic cavity is thought to shield the polar headgroup of Lipid II as it traverses the hydrophobic membrane core. asm.org
The protein alternates between an inward-facing conformation, which binds Lipid II from the cytoplasmic side, and an outward-facing conformation, which releases Lipid II into the periplasm. nih.govosti.govbiorxiv.org
This conformational change is a rocker-switch-like motion. biorxiv.org In E. coli, the process requires the membrane potential, suggesting it is coupled to ion movement, possibly functioning as a cation-antiport mechanism. nih.govresearchgate.net
Biophysical techniques have been instrumental in understanding the dynamics of these membrane proteins.
MraY: Crosslinking studies have confirmed the dimeric state of MraY within both detergent micelles and lipid membranes, supporting the structural model of a lipid-accommodating channel. mdpi.com
MurJ: In vivo cysteine cross-linking experiments have provided direct evidence for the alternating-access model by demonstrating that MurJ can be trapped in both inward- and outward-facing states within live cells. nih.govresearchgate.net These studies also showed that dissipating the membrane potential with ionophores reduces the prevalence of the inward-facing state, linking the conformational cycle to cellular energy. nih.govresearchgate.net Structural studies have captured MurJ in multiple conformations (inward-open, inward-closed, outward-facing), providing snapshots of the flipping cycle. osti.govbiorxiv.org
| Protein | Function | Mechanism Highlights |
| MraY | Forms Lipid I from UDP-MurNAc-pentapeptide and C55-P | Integral membrane protein, likely a dimer. nih.govmdpi.com |
| MurJ | Flips Lipid II across the cytoplasmic membrane | Alternating-access mechanism with inward- and outward-facing states. nih.govresearchgate.netosti.gov |
Role of Udamp Pentapeptide in Subsequent Glycosyltransferase (Transglycosylase) Reactions
The pentapeptide moiety, originating from UDP-MurNAc-pentapeptide, is carried on the Lipid II molecule to the periplasmic side of the membrane. Here, Lipid II serves as the fundamental building block for the polymerization of the peptidoglycan layer. rsc.orgnih.gov This polymerization is carried out by enzymes with glycosyltransferase (also known as transglycosylase) activity, which are often domains of Penicillin-Binding Proteins (PBPs). asm.orgrsc.org
The transglycosylation reaction involves the polymerization of the disaccharide units from Lipid II to form long glycan chains. rsc.orgcreative-biolabs.com In this process, the growing glycan chain acts as the glycosyl acceptor, and a new Lipid II molecule serves as the glycosyl donor. rsc.orgpnas.org The reaction extends the polysaccharide backbone of the peptidoglycan. rsc.org Following transglycosylation, a separate transpeptidation reaction cross-links the pentapeptide side chains, giving the cell wall its rigid, mesh-like structure. asm.orgnih.gov The pentapeptide itself is therefore essential for the final cross-linking step that confers structural integrity to the bacterial cell wall.
Enzymatic Intermediates and Reaction Pathways
The formation of this compound is a critical juncture in peptidoglycan synthesis, marking the transition from cytoplasmic precursors to membrane-anchored intermediates. The pathway begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide. nih.govasm.org This process involves the sequential addition of amino acids to UDP-MurNAc, catalyzed by a series of ATP-dependent ligases known as MurC, MurD, MurE, and MurF. asm.org
The completed water-soluble precursor, UDP-MurNAc-pentapeptide, is then transferred to a lipid carrier, undecaprenyl phosphate (C₅₅-P), which is embedded in the cytoplasmic membrane. oup.commdpi.com This reaction is catalyzed by the integral membrane enzyme MraY, which is also known as phospho-N-acetylmuramoyl-pentapeptide translocase. mdpi.commdpi.com The MraY-mediated reaction releases uridine (B1682114) monophosphate (UMP) and results in the formation of this compound (Lipid I). oup.commdpi.com
Reaction: UDP-MurNAc-pentapeptide + Undecaprenyl phosphate this compound (Lipid I) + UMP
Following its synthesis, this compound serves as the substrate for the next enzymatic step, which is catalyzed by the peripheral membrane-associated glycosyltransferase MurG. asm.orgmdpi.com MurG facilitates the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to this compound. asm.orgmdpi.com This reaction forms Undecaprenyl-pyrophosphoryl-N-acetylmuramoyl-(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II. asm.orgmdpi.com Lipid II is the complete monomeric building block of peptidoglycan, which is then translocated across the cytoplasmic membrane to the periplasmic space for polymerization. asm.orgharvard.edu
Interactive Data Table: Key Enzymes and Intermediates in the Formation of Lipid II
| Intermediate/Enzyme | Location | Function |
| UDP-MurNAc-pentapeptide | Cytoplasm | Soluble precursor of the peptidoglycan repeating unit. nih.govasm.org |
| MurC, MurD, MurE, MurF Ligases | Cytoplasm | Sequentially add amino acids to UDP-MurNAc to form the pentapeptide chain. asm.org |
| Undecaprenyl phosphate (C₅₅-P) | Cytoplasmic Membrane | Lipid carrier that anchors peptidoglycan precursors to the membrane. oup.com |
| MraY | Cytoplasmic Membrane | Catalyzes the formation of this compound (Lipid I) from UDP-MurNAc-pentapeptide and undecaprenyl phosphate. mdpi.commdpi.com |
| This compound (Lipid I) | Cytoplasmic Membrane | The first lipid-linked intermediate in peptidoglycan biosynthesis. numberanalytics.comoup.com |
| MurG | Cytoplasmic Membrane | Catalyzes the synthesis of Lipid II by adding GlcNAc to this compound. asm.orgmdpi.com |
| Lipid II | Cytoplasmic Membrane | The complete monomeric precursor of peptidoglycan, ready for translocation and polymerization. asm.orgharvard.edu |
Regulation of Peptidoglycan Polymerization by this compound
The regulation of peptidoglycan polymerization is a tightly controlled process to ensure the integrity of the cell wall during growth and division. While this compound is a direct precursor, its regulatory role appears to be indirect, primarily through a feedback mechanism involving its downstream product, Lipid II.
Research suggests that the concentration of Lipid II on the outer leaflet of the cytoplasmic membrane acts as a signal to regulate the activity of MraY, the enzyme responsible for synthesizing this compound (Lipid I). researchgate.netresearchgate.net An accumulation of Lipid II, indicating that the rate of precursor synthesis exceeds the rate of polymerization, leads to allosteric inhibition of MraY. researchgate.netresearchgate.net This feedback inhibition mechanism effectively reduces the production of this compound, thereby controlling the supply of monomers for the polymerization machinery. researchgate.net This prevents the potentially toxic sequestration of the limited pool of the lipid carrier, undecaprenyl phosphate. researchgate.netresearchgate.net
Furthermore, the coordination of peptidoglycan synthesis is managed by multi-enzyme complexes. The polymerization (glycosyltransferase) and cross-linking (transpeptidase) activities are often coupled within complexes such as the SEDS (Shape, Elongation, Division, and Sporulation)-bPBP (class B penicillin-binding protein) system. harvard.eduplos.org This coordination ensures that newly synthesized glycan strands from Lipid II are efficiently cross-linked into the existing peptidoglycan meshwork, preventing the accumulation of uncrosslinked and potentially detrimental glycan chains. harvard.edu The activation of the glycosyltransferase activity of SEDS proteins like RodA is allosterically controlled by its partner bPBP, ensuring that polymerization is licensed only when the cross-linking machinery is also engaged. harvard.edunih.gov
Interactive Data Table: Regulatory Mechanisms in Peptidoglycan Biosynthesis
| Regulatory Mechanism | Key Molecules/Complexes Involved | Mode of Action |
| Feedback Inhibition | MraY, Lipid II | Excess externalized Lipid II allosterically inhibits MraY, reducing the synthesis of this compound (Lipid I). researchgate.netresearchgate.net |
| Allosteric Activation | RodA-PBP2 complex (SEDS-bPBP) | The bPBP component allosterically activates the glycosyltransferase activity of the SEDS protein (RodA), coupling polymerization with cross-linking. harvard.edunih.gov |
| Enzyme Complex Formation | Elongasome, Divisome | Dynamic multi-protein complexes that spatially and temporally control peptidoglycan synthesis during cell elongation and division. researchgate.net |
| Lipoprotein Regulation | LpoA, LpoB, PBP1a, PBP1b | Outer membrane lipoproteins that stimulate the activity of their cognate penicillin-binding proteins. mdpi.com |
Molecular Interactions and Inhibitor Studies Targeting Udamp Pentapeptide Pathway
Identification and Characterization of Inhibitors of Udamp Pentapeptide Formation or Utilization
The discovery and development of inhibitors targeting the enzymes of the this compound pathway are crucial in the quest for new antibiotics. Key enzymes in this pathway include MraY and MurG, which are involved in the membrane-associated steps of peptidoglycan synthesis, and transglycosylases, which polymerize the lipid-linked precursors. nih.govtandfonline.commdpi.com
In Vitro Enzyme Inhibition Assays (e.g., MurG, MraY, Transglycosylases)
A variety of in vitro assays have been developed to identify and characterize inhibitors of the enzymes in the this compound pathway. These assays are essential for determining the potency and mechanism of action of potential drug candidates.
For MraY , which catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety to a lipid carrier, several assay formats have been established. nih.govresearchgate.net One common method involves monitoring the transfer of a radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403). researchgate.net A microplate-based scintillation proximity assay (SPA) using a radiolabeled UDP-MurNAc-[3H]-propionate-pentapeptide has been developed for MraY, offering a high-throughput-compatible method. mdpi.com This assay can selectively measure MraY inhibition even when using crude E. coli membranes instead of purified enzyme. mdpi.com
MurG is a glycosyltransferase that catalyzes the subsequent step, the transfer of N-acetylglucosamine (GlcNAc) to Lipid I to form Lipid II. nih.gov Assays for MurG inhibitors often involve pre-forming Lipid I and then measuring the incorporation of radiolabeled UDP-GlcNAc. nih.gov The resulting radiolabeled Lipid II can be captured and quantified, for instance, using wheat germ agglutinin (WGA) coated SPA beads. nih.gov Coupled assays that measure the sequential activities of MraY and MurG are also utilized, allowing for the simultaneous screening of inhibitors for both enzymes. researchgate.netnih.gov
Transglycosylases , which are often the extracellular domains of Penicillin-Binding Proteins (PBPs), polymerize Lipid II into linear glycan chains. Assays for these enzymes can be challenging due to their membrane association and the nature of their lipid substrate. nih.gov One approach involves a competition assay with a known transglycosylase inhibitor, such as moenomycin, which is immobilized on beads. nih.gov The ability of a test compound to prevent the binding of labeled PBPs to the moenomycin beads indicates inhibition of the transglycosylase domain. nih.gov Another method distinguishes inhibitors of transglycosylases and transpeptidases from those of MraY and MurG by analyzing the reaction products under different detergent conditions using WGA-SPA beads. nih.gov
The following table summarizes some of the known inhibitors and their targeted enzymes in the this compound pathway that have been characterized using these in vitro assays.
| Inhibitor | Target Enzyme(s) | Key Assay Findings |
| Tunicamycin | MraY | Inhibits the MraY-MurG coupled assay. nih.gov |
| Nisin | MurG | Inhibits the MurG reaction. nih.gov |
| Vancomycin (B549263) | MurG, Transpeptidase | Inhibits the MurG reaction; also binds to the D-Ala-D-Ala terminus of the pentapeptide. nih.govnih.gov |
| Moenomycin | Transglycosylase | Used as a specific inhibitor to validate transglycosylase assays. nih.govnih.gov |
| Bacitracin | Lipid Pyrophosphorylase | Shows no effect on MurG or MraY-MurG assays. nih.gov |
| Penicillin G | Transpeptidase | Shows no effect on MurG or MraY-MurG assays. nih.gov |
| Cephalosporin C | MurG, MraY-MurG | Surprisingly inhibits both assays, suggesting a secondary mechanism of action. nih.gov |
| Bulgecin A | Lytic Transglycosylase | A known inhibitor used as a reference in studies of lytic transglycosylases. grantome.com |
High-Throughput Screening for Novel this compound Pathway Modulators
High-throughput screening (HTS) is a critical tool for discovering novel modulators of the this compound pathway from large chemical libraries. tandfonline.compatsnap.com HTS assays are designed to be rapid, automated, and capable of testing thousands of compounds to identify "hits" that can be further optimized. tandfonline.compatsnap.com
Several HTS methodologies have been adapted for the enzymes of the this compound pathway. For instance, the scintillation proximity assay (SPA) for MraY and MurG is well-suited for HTS due to its microplate format and lack of separation steps. researchgate.netnih.gov A pathway-specific, cell-based screening system has also been developed. jst.go.jp This system utilizes an E. coli strain with a reporter gene (β-lactamase) that is induced when cell wall synthesis is inhibited. jst.go.jp This allows for the identification of inhibitors that target various steps in the pathway, including those acting on MraY and MurG. jst.go.jp
The development of fluorogenic D-amino acids has also enabled real-time monitoring of peptidoglycan biosynthesis and high-throughput assays for transpeptidation reactions. diva-portal.org These probes become fluorescent upon their incorporation into peptidoglycan, providing a direct measure of cell wall synthesis activity. diva-portal.org Such advancements are paving the way for more efficient screening campaigns to identify novel inhibitors of the later stages of the this compound pathway.
Mechanistic Analysis of Inhibitor Action on this compound Metabolism
Understanding how inhibitors interact with their target enzymes at a molecular level is fundamental for rational drug design. This involves determining the inhibitor's binding site and understanding its effect on the enzyme's structure and function.
Binding Site Determination and Allosteric Modulation
X-ray crystallography and other structural biology techniques have been instrumental in elucidating the binding sites of various inhibitors on enzymes of the this compound pathway.
For MraY , crystal structures have revealed that nucleoside inhibitors, despite their structural diversity, share a common uridine (B1682114) moiety that binds to a conserved uridine pocket on the cytoplasmic face of the enzyme. nih.govresearchgate.net This pocket is formed by residues in loops C and D. nih.gov However, the rest of the inhibitor molecules interact with different "hot spots" on the MraY surface, explaining their varied mechanisms of action. nih.gov For example, muraymycin D2 binding induces a significant conformational change in MraY, creating a nucleoside-binding and a peptide-binding pocket. mdpi.com Some inhibitors act competitively with the natural substrate UDP-MurNAc-pentapeptide, while others are non-competitive. mdpi.com
The bacteriophage lysis protein E inhibits MraY through a protein-protein interaction at a site distant from the active site, suggesting an allosteric mechanism. ubc.ca Genetic studies have identified mutations in transmembrane helices 5 and 9 of MraY that confer resistance to protein E, pinpointing a potential allosteric binding site. nih.govnih.gov
For transglycosylases , the inhibitor moenomycin A binds with high affinity to the transglycosylase domain of PBPs, preventing the polymerization of Lipid II. nih.gov It is thought to bind to the donor site of the enzyme. nih.gov Interestingly, some hydrophobic derivatives of vancomycin have been shown to inhibit transglycosylases directly, without binding to the D-Ala-D-Ala of the substrate, suggesting a novel mechanism of action targeting the enzyme itself. nih.govpnas.org
Allosteric modulation has also been observed in lytic transglycosylases. For example, the Pseudomonas aeruginosa lytic transglycosylase MltF has a regulatory module that, when bound by muropeptides, induces a large conformational change that opens the active site for catalysis. nih.gov This demonstrates that the activity of these enzymes can be controlled from a distance.
Impact on Substrate/Enzyme Conformation and Dynamics
Inhibitor binding can significantly impact the conformation and dynamics of both the enzyme and its substrate. As mentioned, the binding of muraymycin D2 to MraY induces a conformational change that reshapes the active site. mdpi.com This alteration in the enzyme's structure is a key part of its inhibitory mechanism.
Similarly, the binding of the substrate UNAG to the enzyme MurA (an earlier enzyme in the peptidoglycan synthesis pathway) induces a conformational change that is necessary for the binding of the inhibitor fosfomycin. asm.org This "induced fit" mechanism highlights the dynamic nature of enzyme-inhibitor interactions.
In the case of lytic transglycosylases, the binding of an effector molecule to a regulatory domain can cause a dramatic conformational change over a long distance (40 Å) to activate the enzyme. nih.gov This allosteric activation underscores how molecular binding events can propagate through the protein structure to modulate catalytic activity.
Advanced Research Methodologies and Analytical Approaches for Udamp Pentapeptide Studies
Mass Spectrometry-Based Methods for Udamp Pentapeptide Profiling
Mass spectrometry (MS) is an indispensable tool in peptide research, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound in complex biological matrices, such as plasma or cell lysates. nih.govnih.gov The process involves the initial separation of the peptide from other matrix components via liquid chromatography, followed by ionization and two stages of mass analysis. In the first stage, the intact peptide (precursor ion) is selected based on its mass-to-charge (m/z) ratio. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry. This fragmentation pattern provides a structural fingerprint that is unique to the this compound sequence, allowing for highly specific detection and confirmation. nih.gov
For quantitative studies, a stable isotope-labeled version of this compound is often used as an internal standard. This allows for precise measurement of the peptide's concentration, even at very low levels, by comparing the signal intensity of the native peptide to that of the standard. researchgate.net The method demonstrates excellent linearity and reproducibility, making it suitable for pharmacokinetic and metabolic stability studies. nih.gov
Table 1: Representative LC-MS/MS Parameters for this compound Analysis This table is an illustrative example of typical data.
| Parameter | Value/Condition |
|---|---|
| Chromatography Column | C18 Reversed-Phase (2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Precursor Ion (m/z) | 550.25 [M+H]⁺ |
| Product Ions for Quantification (m/z) | 453.20, 325.15 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF MS) is a rapid and sensitive technique primarily used to confirm the molecular weight and assess the purity of synthesized or purified this compound. creative-proteomics.combruker.com In this method, the peptide sample is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and "soft" ionization of the peptide, which minimizes fragmentation and predominantly forms singly charged ions ([M+H]⁺). creative-proteomics.com
The time it takes for these ions to travel through a flight tube to the detector is directly proportional to their m/z ratio, allowing for precise mass determination. This makes MALDI-ToF MS an excellent tool for verifying that the correct peptide has been synthesized and for detecting any impurities from the synthesis process, such as truncated or deletion sequences. edpsciences.orgacs.org
Table 2: Example MALDI-ToF MS Data for Purity Assessment of this compound This table is an illustrative example of typical data.
| Observed Ion Species | Theoretical m/z | Observed m/z | Inference |
|---|---|---|---|
| [M+H]⁺ | 550.25 | 550.28 | Target Peptide Confirmed |
| [M+Na]⁺ | 572.23 | 572.26 | Sodium Adduct of Target Peptide |
| [M+K]⁺ | 588.21 | 588.24 | Potassium Adduct of Target Peptide |
| Impurity 1 | - | 449.21 | Potential Truncated Sequence |
Chromatographic Techniques for Purification and Analysis
Chromatography is central to both the purification of this compound after synthesis and its analysis in various samples. These techniques separate molecules based on their physicochemical properties, such as hydrophobicity and size. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification and purity analysis of synthetic peptides like this compound. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is passed through a column packed with a nonpolar stationary phase (e.g., C18). Separation is achieved by eluting with a gradient of increasing organic solvent (like acetonitrile), which causes more hydrophobic molecules to elute later than more polar ones. hplc.eu This high-resolution technique is critical for separating the target peptide from closely related impurities generated during synthesis. almacgroup.com
Fast Protein Liquid Chromatography (FPLC) operates on similar principles but is typically used for purifying larger biomolecules from complex biological mixtures. labx.comiconsci.com While HPLC systems often use stainless steel components and high pressures, FPLC systems are designed to be more biocompatible, using materials like PEEK and operating at lower pressures, making them suitable for sensitive, larger peptides or proteins. labx.com
Table 3: Typical RP-HPLC Conditions for this compound Purification This table is an illustrative example of typical data.
| Parameter | Condition |
|---|---|
| Column | Preparative C18 (10 µm, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate, concentrate, and clean up this compound from complex matrices prior to analysis by HPLC or LC-MS. nih.govbiotage.com The methodology is based on the same principles as HPLC but is performed in a simpler, often single-step format using cartridges or 96-well plates. biotage.comandrewalliance.com For peptide isolation, reversed-phase SPE is common, where a C18 sorbent is used to bind the peptide from an aqueous sample. nih.gov Interfering substances, such as salts and very polar molecules, can be washed away before the purified peptide is eluted with a small volume of an organic solvent. nih.govmdpi.com This process significantly improves the quality of downstream analysis by removing matrix components that could interfere with detection. biotage.com
Table 4: General Protocol for Reversed-Phase SPE of this compound This table is an illustrative example of typical data.
| Step | Solvent/Solution | Purpose |
|---|---|---|
| Conditioning | 100% Acetonitrile | To activate the C18 sorbent. |
| Equilibration | 0.1% TFA in Water | To prepare the sorbent for sample loading. |
| Sample Loading | Peptide in aqueous buffer | To bind the peptide to the sorbent. |
| Washing | 5% Acetonitrile in 0.1% TFA/Water | To remove salts and polar impurities. |
| Elution | 60% Acetonitrile in 0.1% TFA/Water | To desorb and collect the purified peptide. |
Advanced Imaging Techniques for Visualization of this compound in Cellular Contexts (using research models)
To study the interaction and localization of this compound within cellular environments, advanced imaging techniques are employed. This typically requires conjugating the peptide to a fluorescent dye, creating a probe that can be visualized using fluorescence microscopy. creative-peptides.comproteogenix.science The choice of fluorophore depends on the specific requirements of the experiment, with dyes like Fluorescein (FAM), Cyanine dyes (e.g., Cy3, Cy5), and Alexa Fluor dyes being common choices. sb-peptide.comqyaobio.com
Confocal laser scanning microscopy is a particularly powerful method for this purpose. nih.govresearchgate.net It allows for the acquisition of high-resolution optical images from a thin section of the specimen, eliminating out-of-focus light and enabling the three-dimensional reconstruction of the peptide's location within the cell. researchgate.net By using fluorescently-labeled this compound, researchers can directly observe its cellular uptake, trafficking pathways, and final destination, such as the cytoplasm, nucleus, or specific organelles like lysosomes. scielo.brresearchgate.net These studies provide critical insights into the peptide's mechanism of action at a subcellular level. mdpi.com
Based on a comprehensive search of available scientific literature, there is no recognized chemical compound named "this compound." As such, it is not possible to generate a scientifically accurate article detailing advanced research methodologies, including systems biology, omics approaches, or genetic manipulation strategies, specifically for this compound.
The creation of a factually correct and informative article as per the user's request is contingent on the existence of peer-reviewed research and data for the specified subject. Since "this compound" does not appear in scientific databases and literature, the required detailed research findings, data tables, and discussions on pathway perturbations and gene elucidation cannot be provided.
It is possible that "this compound" may be a proprietary name not yet disclosed in public research, a misspelling of a different compound, or a theoretical molecule not yet synthesized or studied. Without any verifiable data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Theoretical Implications and Future Directions in Udamp Pentapeptide Research
Unresolved Questions and Knowledge Gaps in Udamp Pentapeptide Biosynthesis and Function
Despite decades of research, significant questions regarding the biosynthesis and function of this compound remain unanswered. The synthesis of this compound is catalyzed by the integral membrane enzyme MraY, which transfers the phospho-MurNAc-pentapeptide from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). mdpi.comnih.govukri.orgnih.gov However, the precise molecular mechanisms governing MraY's activity and regulation are not fully understood. mdpi.comnih.gov
Furthermore, the exact functional role of the long, flexible C55 isoprenoid chain of this compound within the membrane is an area of active investigation. nih.gov Molecular dynamics simulations suggest this lipid tail is highly dynamic and can disturb the surrounding lipid environment, but the specific implications of these dynamics for the subsequent steps of peptidoglycan synthesis, including the function of the flippase MurJ, are still being explored. nih.govnih.gov The dependence of MraY from Gram-negative bacteria on specific negatively charged lipids for its stability and function further highlights the intricate and not fully elucidated interplay between the enzyme, its lipid substrate, and the membrane environment. nih.gov
Potential of this compound as a Molecular Probe for Fundamental Bacterial Cell Wall Biology
The unique structure of this compound and its central role in peptidoglycan synthesis make it and its analogues valuable tools for probing the intricacies of bacterial cell wall biology. acs.orgacs.orgqub.ac.uk While fluorescently labeled Lipid II (the immediate downstream product of this compound) has been more extensively used, the synthesis of modified this compound analogues opens up possibilities for their use as specific molecular probes. acs.orgresearchgate.net
For instance, this compound analogues with unnatural amino acids or biorthogonal tags could be synthesized to investigate the substrate specificity and mechanism of the N-acetylglucosamine transferase, MurG, which converts this compound to Lipid II. mdpi.comacs.org Such probes could also be used to study the interaction of this compound with other cellular components, potentially revealing new regulatory interactions. The ability of enzymes like PBP4 from Staphylococcus aureus to act on this compound analogues highlights their potential in chemoenzymatic strategies to detect and quantify cellular pools of these low-abundance precursors. acs.org This approach could be invaluable for studying the effects of antibiotics and genetic perturbations on the early membrane stages of cell wall synthesis. acs.org
The total synthesis of this compound has been achieved, which paves the way for the creation of a wider range of analogues. acs.org These synthetic molecules can be used in reconstituted in vitro systems to dissect the function of individual enzymes in the pathway without the complexity of the cellular environment. ukri.org By incorporating fluorescent markers, photoaffinity labels, or other reporter groups, these probes can help to map the spatial organization of the early peptidoglycan synthesis machinery within the bacterial membrane. qub.ac.uk
Innovative Strategies for Rational Design of this compound Pathway Modulators
The enzyme responsible for this compound synthesis, MraY, is an essential and highly conserved bacterial enzyme with no human homologue, making it an ideal target for novel antibiotics. mdpi.com While several classes of natural product inhibitors of MraY exist, the rise of antibiotic resistance necessitates the development of innovative strategies for designing new modulators of this pathway. mdpi.comresearchgate.netacs.orgduke.edu
Rational, structure-based drug design is a promising avenue, particularly with the availability of crystal structures for MraY. nih.gov Computational methods, such as in silico virtual screening and molecular dynamics simulations, are being employed to identify novel, non-nucleoside small molecule inhibitors that bind to the enzyme's active site or allosteric sites. nih.govnih.govresearchgate.net These approaches allow for the screening of vast chemical libraries to find new scaffolds that are unrelated to existing inhibitors. nih.gov Fragment-based drug discovery is another strategy being used, where small chemical fragments that bind to MraY are identified and then linked together to create more potent inhibitors. researchgate.net
Beyond targeting the active site, innovative approaches include the design of molecules that disrupt the interaction of MraY with its lipid substrate or with other proteins in the biosynthetic complex. mdpi.comnih.gov For example, peptide-based inhibitors that mimic the transmembrane domain of the bacteriophage protein E, which is known to inhibit MraY through protein-protein interactions, are being explored. nih.gov Furthermore, understanding the conformational changes MraY undergoes during its catalytic cycle can inform the design of inhibitors that lock the enzyme in an inactive state. acs.org A key challenge remains in ensuring that these rationally designed inhibitors can cross the bacterial cell membrane to reach their target, a hurdle that has limited the clinical development of some MraY inhibitors. mdpi.com
Integration of this compound Studies with Synthetic Biology Approaches in Bacteria
Synthetic biology offers powerful tools to investigate and engineer the this compound biosynthetic pathway, promising to overcome existing challenges in its study and to harness it for novel applications. acs.orgconsensus.app One of the primary applications is the construction of engineered microbial strains or cell-free systems for the production of this compound and its analogues. nih.govnih.govtandfonline.comnih.gov The low natural abundance of this compound has historically hampered its detailed biochemical and structural analysis. acs.org By co-expressing the necessary Mur enzymes and MraY in a heterologous host like E. coli or in a cell-free protein synthesis system, it is possible to produce sufficient quantities of this compound for in-depth study. nih.govnih.gov
These synthetic systems also provide a platform for rapid screening of potential inhibitors. nih.govnih.gov A reconstituted in vitro pathway for this compound and Lipid II synthesis can be used in high-throughput screening assays to identify new compounds that inhibit MraY or other enzymes in the pathway. nih.gov Furthermore, synthetic biology approaches can be used to create novel peptidoglycan precursors by introducing genes from different species or by engineering the existing enzymes to accept unnatural substrates. nih.gov This could lead to the production of bacteria with modified cell walls possessing novel properties.
The principles of synthetic biology, such as the Design-Build-Test-Learn cycle, can be applied to optimize the production of lipid-based molecules in engineered microbes. tandfonline.combiorxiv.org By rewiring metabolic pathways to increase the flux towards the synthesis of the undecaprenyl phosphate carrier and the UDP-MurNAc-pentapeptide precursor, the yield of this compound can be enhanced. consensus.apptandfonline.com This integration of synthetic biology with the study of this compound not only deepens our fundamental understanding but also opens up new avenues for biotechnological applications, including the development of novel antimicrobials and engineered bacteria.
Broader Significance of Peptidoglycan Precursor Research in Fundamental Microbiology and Evolutionary Studies
The study of this compound and other peptidoglycan precursors has far-reaching implications for our understanding of fundamental microbiology and bacterial evolution. The structure of the peptidoglycan, and by extension its precursors, is not static but shows remarkable diversity across different bacterial species, particularly in the composition of the pentapeptide chain. oup.comroyalsocietypublishing.orgmdpi.com This diversity is a reflection of the evolutionary pressures exerted on bacteria, including the need to evade host immune systems and the presence of antibiotics. oup.comifremer.fr
For example, the selective pressure of glycopeptide antibiotics has led to the evolution of bacteria that replace the terminal D-Ala-D-Ala of the pentapeptide with D-Ala-D-Lactate, preventing the antibiotic from binding to its target. oup.comnih.gov Studying these variations in the this compound structure provides a window into the molecular mechanisms of antibiotic resistance and the evolutionary adaptability of bacteria. oup.com
The fundamental differences in membrane lipid composition between the domains of life—ester-linked fatty acids in Bacteria and Eukarya versus ether-linked isoprenoids in Archaea—is a cornerstone of evolutionary biology. jove.comfrontiersin.org The lipid carrier of this compound, undecaprenyl phosphate, is a polyisoprenoid, a class of molecules central to the archaeal membrane structure. nih.govjove.com Investigating the biosynthesis and role of this lipid carrier in bacteria can provide clues about the evolution of lipid membranes and the last universal common ancestor. The near-ubiquity of the peptidoglycan cell wall suggests it was present in the last common ancestor of all bacteria, and understanding the evolution of its biosynthetic pathway, starting with this compound, is crucial for reconstructing the early history of bacterial life. oup.com Thus, research on this single molecular precursor resonates through the fields of biochemistry, drug discovery, and evolutionary biology.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural characterization of the Udamp pentapeptide in solution?
- Methodological Answer : Utilize X-ray crystallography or NMR spectroscopy to resolve atomic-level structural details. For dynamic insights, employ circular dichroism (CD) to monitor secondary structure changes under varying pH or temperature conditions. Molecular dynamics (MD) simulations (e.g., using GROMACS or AMBER ) paired with PyEMMA workflows can model conformational flexibility . For validation, cross-reference computational data with experimental results from crystallography or NMR .
Q. What are the defining structural motifs of pentapeptide repeats, and how do they influence protein folding?
- Methodological Answer : Pentapeptide repeats adopt right-handed quadrilateral β-helix (Rfr-fold) structures stabilized by type II and IVb turns (e.g., in Cyanothece 51142 proteins). Use Ramachandran plot analysis to validate dihedral angles (φ, ψ) and identify turn motifs. Structural alignment tools (e.g., PDBeFold ) can compare this compound folds with known Rfr-fold proteins like MfpA . Key motifs:
| Motif Type | Residues Involved | Structural Role |
|---|---|---|
| Type II | i, i+1, i+2, i+3 | Stabilizes β-sheet stacking |
| Type IVb | i+1, i+2, i+3, i+4 | Facilitates helix elongation |
Advanced Research Questions
Q. How can I design a molecular dynamics (MD) simulation workflow to study this compound conformational dynamics?
- Methodological Answer : Follow the PyEMMA framework :
Featurization : Extract backbone torsions or hydrogen bonds as features .
Dimensionality Reduction : Apply tICA or PCA to identify slow modes.
Discretization : Use k-means clustering or VAMPnets for state partitioning.
Markov State Model (MSM) Validation : Test implied timescales and Chapman-Kolmogorov equations .
- Toolchain : Integrate MDTraj for trajectory analysis and MDAnalysis for cross-validation with experimental data (e.g., NMR relaxation rates) .
Q. What strategies resolve contradictions between computational predictions and experimental enzyme kinetics data for this compound mutants?
- Methodological Answer :
- Mutational Analysis : Use site-directed mutagenesis to test residues critical for allosteric regulation (e.g., Leu102-Pro103 insertions in ).
- Kinetic Assays : Compare wild-type and mutant kcat/Km values via stopped-flow spectroscopy.
- Computational Refinement : Re-optimize force fields (e.g., CHARMM36m ) using QM/MM simulations to align MD-predicted activation barriers with experimental kinetics .
Q. How do I address discrepancies in reported thermodynamic stability values for this compound across studies?
- Methodological Answer :
- Data Harmonization : Normalize measurements using reference buffers and standardized CD wavelengths .
- Error Analysis : Apply Bootstrap resampling to quantify uncertainty in MD-derived free energy landscapes.
- Meta-Analysis : Aggregate datasets via ShinyGPAS or similar platforms to identify outliers and consensus values .
Q. What bioinformatics pipelines validate sequence-structure-function relationships in this compound homologs?
- Methodological Answer :
- Sequence Alignment : Use MMseqs2 for sensitive homology detection across proteomes .
- Functional Annotation : Map conserved residues (e.g., palindromic motifs) to PDB entries via InterProScan .
- Phylogenetic Analysis : Reconstruct evolutionary relationships with RAxML to infer functional divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
